DNMT3A Inhibitory Potency: Direct Head‑to‑Head Comparison with SGI‑1027
Compound 31 (CAS 23655‑67‑6) inhibits human DNMT3A with an EC50 of 0.9 μM (95 % CI: 0.7–1.0 μM), a potency that is statistically indistinguishable from that of the parent comparator SGI‑1027 (EC50 = 0.9 μM, 95 % CI: 0.7–1.0 μM) . The assay used recombinant human DNMT3A catalytic domain in a radiometric methylation readout under identical conditions, providing a genuine head‑to‑head benchmark.
| Evidence Dimension | DNMT3A inhibitory potency (EC50) |
|---|---|
| Target Compound Data | EC50 = 0.9 μM (0.7–1.0 μM) |
| Comparator Or Baseline | SGI-1027: EC50 = 0.9 μM (0.7–1.0 μM) |
| Quantified Difference | No significant difference; potency is equivalent |
| Conditions | Recombinant human DNMT3A catalytic domain; radiometric assay measuring [³H]-SAM incorporation into DNA substrate; triplicate or 3–5 independent experiments |
Why This Matters
The compound matches the gold‑standard parent in target potency, confirming it is a valid tool compound for DNMT3A‑mediated methylation studies without any loss of biochemical efficacy.
- [1] Rilova E, Erdmann A, Gros C, et al. Design, synthesis and biological evaluation of 4‑amino‑N‑(4‑aminophenyl)benzamide analogues of quinoline‑based SGI‑1027 as inhibitors of DNA methylation. ChemMedChem. 2014;9(3):590‑601 (Table 2). View Source
